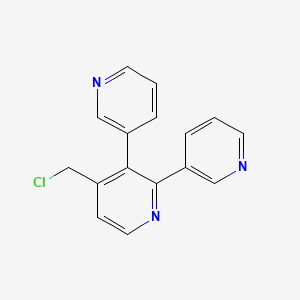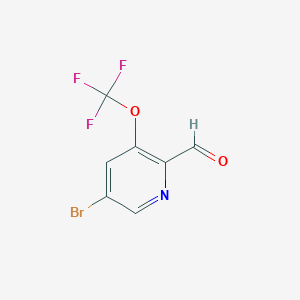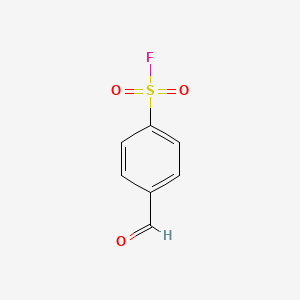
4-(4-Acetylphenyl)-1-hydroxypiperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Acetylphenyl)-1-hydroxypiperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Acetylphenyl)-1-hydroxypiperazin-2-one typically involves the cyclization of 1,2-diamine derivatives with appropriate reagents. One common method includes the reaction of 4-hydroxyacetophenone with acryloyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate 4-acetylphenyl acrylate, which can then undergo further reactions to form the desired piperazine derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
4-(4-Acetylphenyl)-1-hydroxypiperazin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
4-(4-Acetylphenyl)-1-hydroxypiperazin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its piperazine moiety which is present in many pharmaceutical agents.
Industry: Utilized in the development of new materials or as a reagent in various industrial processes
作用機序
The mechanism of action of 4-(4-Acetylphenyl)-1-hydroxypiperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, piperazine derivatives are known to inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine . This inhibition can lead to increased levels of acetylcholine, which may have therapeutic effects in conditions such as Alzheimer’s disease.
類似化合物との比較
Similar Compounds
4-(4-Bromoacetylphenyl)-3-hydroxy-2H-chromen-2-one: This compound shares a similar acetylphenyl group but has a different core structure.
Piperazine containing dihydrofuran compounds: These compounds also contain a piperazine moiety but differ in their additional functional groups and overall structure
Uniqueness
4-(4-Acetylphenyl)-1-hydroxypiperazin-2-one is unique due to its specific combination of an acetylphenyl group and a hydroxypiperazinone ring
特性
分子式 |
C12H14N2O3 |
|---|---|
分子量 |
234.25 g/mol |
IUPAC名 |
4-(4-acetylphenyl)-1-hydroxypiperazin-2-one |
InChI |
InChI=1S/C12H14N2O3/c1-9(15)10-2-4-11(5-3-10)13-6-7-14(17)12(16)8-13/h2-5,17H,6-8H2,1H3 |
InChIキー |
OFINMUUURNCCSZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(C(=O)C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,3S,5R)-5-(imidazol-1-ylmethyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2-(1,3-oxazol-5-yl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid](/img/structure/B13152982.png)





![1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-one](/img/structure/B13153012.png)




![4',5-Difluoro-[1,1'-biphenyl]-2-ol](/img/structure/B13153056.png)


